molecular formula C13H16N2O B1240415 6-methoxy-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

6-methoxy-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Cat. No.: B1240415
M. Wt: 216.28 g/mol
InChI Key: WOIXRQJXGWXSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole: is a compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs.

Scientific Research Applications

Chemistry: In chemistry, 6-methoxy-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets. It has been investigated for its potential as an antiviral, anti-inflammatory, and anticancer agent .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise in the development of new drugs for treating various diseases, including cancer and viral infections .

Industry: While its industrial applications are not as well-documented, the compound’s unique properties make it a candidate for further exploration in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole typically involves the Fischer indole cyclization. This reaction is carried out in the presence of glacial acetic acid (AcOH) and a concentrated hydrochloric acid (HCl) mixture . The reaction conditions are crucial for obtaining the desired product with a good yield.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a fundamental approach in both laboratory and industrial settings due to its efficiency and reliability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: Substitution reactions, especially electrophilic substitution, are common for indole derivatives. These reactions can introduce various functional groups into the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized indole derivatives, while substitution can introduce halogen or nitro groups into the compound .

Mechanism of Action

The mechanism of action of 6-methoxy-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its interaction with specific molecular targets. It can inhibit certain enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit serotonin uptake and monoamine oxidase-A activity, which are crucial pathways in the treatment of depression and anxiety .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

6-methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole

InChI

InChI=1S/C13H16N2O/c1-15-6-5-10-11-7-9(16-2)3-4-12(11)14-13(10)8-15/h3-4,7,14H,5-6,8H2,1-2H3

InChI Key

WOIXRQJXGWXSBU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)NC3=C2C=C(C=C3)OC

Synonyms

2-methyl-6-methoxy-1,2,3,4-tetrahydro-beta-carboline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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